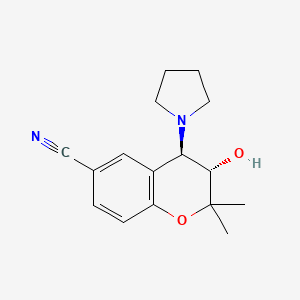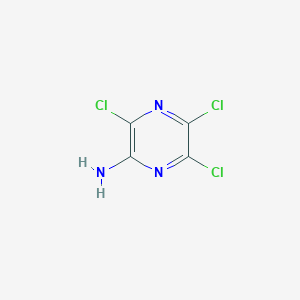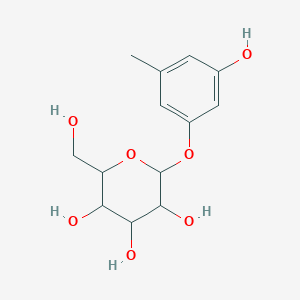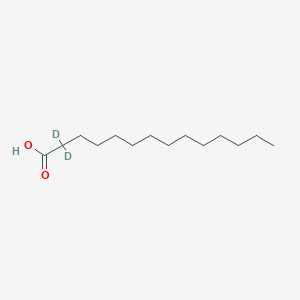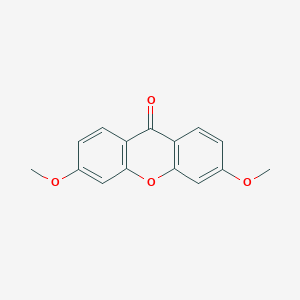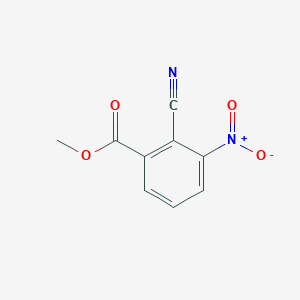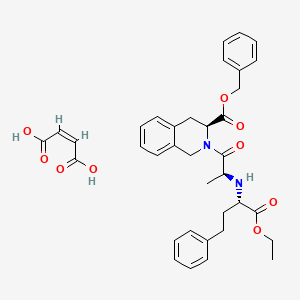
Leptomerine
Overview
Description
Mechanism of Action
Target of Action
Leptomerine, also known as “lepomerine”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, this compound increases the level of acetylcholine in the brain, which can improve cholinergic functions .
Mode of Action
This compound interacts with AChE and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased level of acetylcholine can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the brain. This can improve cholinergic functions and alleviate symptoms of neurological disorders like Alzheimer’s disease, where a deficiency of acetylcholine is often observed .
Biochemical Analysis
Biochemical Properties
Leptomerine interacts with acetylcholinesterase, an enzyme crucial for neurotransmission . The nature of this interaction is inhibitory, with this compound reducing the activity of acetylcholinesterase, thereby potentially altering neurotransmission .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase. This compound binds to this enzyme, inhibiting its activity and thereby potentially altering the levels of acetylcholine, a key neurotransmitter, in the synaptic cleft .
Preparation Methods
Leptomerine can be extracted from the epigeal parts of Haplophyllum leptomerum . The extraction process involves bioactivity-guided fractionation of ethanol stem extracts . The synthetic route for this compound involves the isolation of β-sitosterol, γ-fagarine, skimmianine, and N-methyl-2-phenyl-4-quinolone .
Chemical Reactions Analysis
Leptomerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Similar to other alkaloids, this compound can undergo reduction reactions.
Substitution: This compound can participate in substitution reactions, particularly involving its quinolone structure.
Common reagents and conditions for these reactions include the use of oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Leptomerine has several scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity.
Comparison with Similar Compounds
Leptomerine is similar to other alkaloids such as skimmianine, kokusaginine, and flindersiamine, which are also isolated from Esenbeckia leiocarpa . this compound stands out due to its higher anticholinesterase activity . Other similar compounds include:
Galanthamine: Another potent AChE inhibitor used in the treatment of Alzheimer’s disease.
Physostigmine: A reversible AChE inhibitor with applications in treating glaucoma and myasthenia gravis.
This compound’s uniqueness lies in its specific structure and the potent inhibition of AChE, making it a valuable compound for further research and potential therapeutic use .
Properties
IUPAC Name |
1-methyl-2-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCLDHNLTJDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



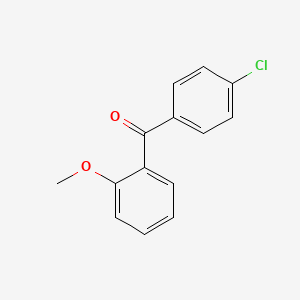
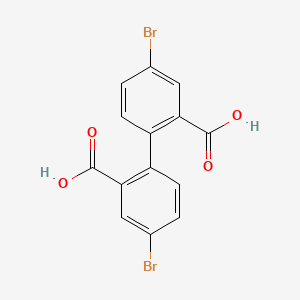
![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)
